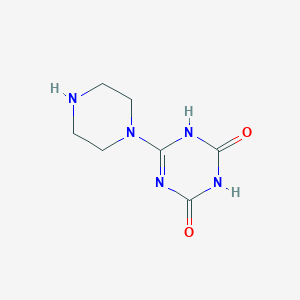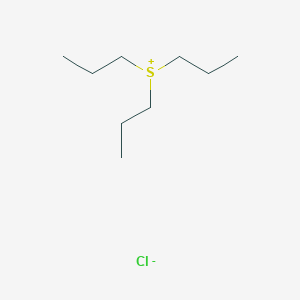
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)-
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)-, also known as propizol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains two amino groups and a propynyl group, which makes it a versatile molecule for the development of novel drugs and materials.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- is not fully understood, but it is believed to inhibit the activity of enzymes involved in the synthesis of nucleic acids in microorganisms. This leads to the disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects
Propizol has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective drug candidate. However, further studies are needed to fully understand its biochemical and physiological effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- is its versatility as a building block for the synthesis of various compounds and materials. However, its limitations include its low solubility in water and its potential toxicity in high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
For 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- research include the development of new drugs and materials based on its unique properties. In medicinal chemistry, 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- derivatives may be developed to target specific microorganisms and overcome drug resistance. In materials science, 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)--based materials may be further optimized for specific applications such as catalysis and sensing. Overall, 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- has the potential to make significant contributions to various scientific fields and should continue to be studied for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Propizol has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- has been shown to exhibit potent antifungal and antibacterial activities, making it a promising candidate for the development of new drugs to combat infectious diseases.
In materials science, 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have unique properties such as high surface area and tunable porosity, making them useful for applications such as gas storage and separation.
Eigenschaften
IUPAC Name |
5,6-diamino-3-prop-2-ynyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h1H,3,8-9H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDGFNFUJLSBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448753 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146830-75-3 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate](/img/structure/B3047794.png)
![Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047795.png)











